molecular formula C14H14F3NO3S B2938264 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide CAS No. 1421497-06-4

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide

Cat. No.: B2938264
CAS No.: 1421497-06-4
M. Wt: 333.33
InChI Key: PERJUPLUDFBDHE-UHFFFAOYSA-N
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Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide is a notable organic compound with a unique structure. The presence of trifluoromethyl groups, a cyclopropane ring, and a sulfonamide functional group contributes to its reactivity and potential applications. This compound is of particular interest in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide can be achieved through several steps. One commonly used approach begins with the alkylation of 3-(trifluoromethyl)phenol using propargyl bromide under basic conditions, followed by a cyclopropanation reaction using a suitable cyclopropane derivative. The final step involves sulfonamidation with a sulfonyl chloride.

Industrial Production Methods

While the exact industrial production methods may vary, scaling up the synthesis typically involves optimizing the reaction conditions to increase yield and purity. This often requires fine-tuning parameters such as temperature, reaction time, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

  • Reduction: : Involves the addition of hydrogen or the removal of oxygen.

  • Substitution: : Involves the replacement of a functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides, organometallic reagents.

Major Products

The major products formed depend on the specific reaction and conditions. For instance, oxidation might yield sulfone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide has diverse applications in scientific research:

  • Chemistry: : Utilized as a building block for synthesizing complex molecules.

  • Biology: : Potential use as a biochemical probe due to its unique structure.

  • Medicine: : Investigated for therapeutic properties and drug development.

Mechanism of Action

The mechanism by which N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide exerts its effects involves interactions with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the sulfonamide moiety may contribute to stability and solubility. The specific pathways and targets vary depending on the application, but often involve key enzymes or receptors in biological systems.

Comparison with Similar Compounds

Compared to similar compounds, N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide stands out due to its unique combination of functional groups and structural features.

Similar Compounds

  • N-(3-(trifluoromethyl)phenyl)-2-butyn-1-amine

  • 4-(Trifluoromethyl)phenyl cyclopropyl sulfonamide

  • N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropane

The uniqueness of this compound lies in its potential reactivity and wide range of applications across different scientific disciplines.

Conclusion

This compound is a compound with significant research value. Its preparation, reactivity, and applications make it a versatile molecule in organic synthesis, medicinal chemistry, and beyond.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c15-14(16,17)11-4-3-5-12(10-11)21-9-2-1-8-18-22(19,20)13-6-7-13/h3-5,10,13,18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERJUPLUDFBDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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